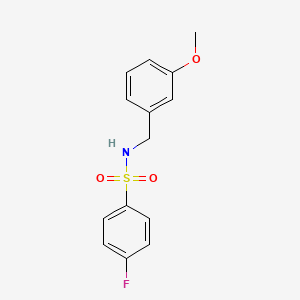![molecular formula C16H13FN2O2S B5812509 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that is involved in the regulation of protein degradation, cell migration, and immune response.
作用機序
The selective inhibition of HDAC6 by N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to the accumulation of acetylated alpha-tubulin, a cytoskeletal protein that is involved in cell migration and intracellular transport. The accumulation of acetylated alpha-tubulin leads to the disruption of the microtubule network and the inhibition of cell migration and invasion (Hideshima et al., 2016). In addition, HDAC6 inhibition by this compound leads to the activation of the heat shock response pathway, which is involved in protein quality control and stress response (Kovacs et al., 2014).
Biochemical and Physiological Effects
In addition to its effects on cell migration and stress response, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes (Hideshima et al., 2016). This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of neuroinflammation, possibly through the inhibition of NF-kappaB signaling (Bali et al., 2016; Zhang et al., 2018).
実験室実験の利点と制限
One advantage of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide is its selectivity for HDAC6, which allows for more specific targeting of the HDAC pathway compared to non-selective HDAC inhibitors. Another advantage is its oral bioavailability, which allows for convenient administration in animal models and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings (Kovacs et al., 2014).
将来の方向性
There are several potential future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide. One direction is the exploration of its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of this compound may lead to improved therapeutic efficacy and reduced side effects (Kovacs et al., 2014).
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. Its selective inhibition of HDAC6 leads to a variety of biochemical and physiological effects, including the inhibition of cell migration, induction of apoptosis, and reduction of inflammation. While there are some limitations to its use, there are also several potential future directions for its research and development.
合成法
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 4-acetylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by chromatography and recrystallization. The synthesis method has been described in detail in a patent application by Acetylon Pharmaceuticals, the company that developed this compound (US20120071443A1).
科学的研究の応用
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in multiple myeloma and lymphoma cell lines (Hideshima et al., 2016). This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis (Bali et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer immunotherapy (Wang et al., 2018).
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCLYAYPZAXMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)



![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)